

2-(3-Ethoxyphenyl)morpholine: Technical Profile & Research Applications

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Compound of Interest

Compound Name: 2-(3-Ethoxyphenyl)morpholine

Cat. No.: B13610684

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Executive Summary

2-(3-Ethoxyphenyl)morpholine is a heterocyclic research chemical belonging to the 2-substituted phenylmorpholine class. Structurally related to the psychostimulant phenmetrazine and the norepinephrine-dopamine releasing agent 2-phenylmorpholine (PAL-632), this compound is primarily investigated for its activity at monoamine transporters. The introduction of a 3-ethoxy (meta-ethoxy) substituent on the phenyl ring is a strategic medicinal chemistry modification designed to modulate lipophilicity and selectivity for the norepinephrine transporter (NET) versus the dopamine transporter (DAT).

Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6]

Structural Characterization

The molecule consists of a morpholine ring substituted at the C2 position with a phenyl group, which in turn bears an ethoxy ether group at the meta (3) position.

Property	Value
Chemical Name	2-(3-Ethoxyphenyl)morpholine
Common Class	Substituted Phenylmorpholine; Phenmetrazine Analogue
CAS Number	1017480-71-5 (Referenced for this scaffold)
Molecular Formula	C ₁₂ H ₁₇ NO ₂
Molecular Weight	207.27 g/mol
Monoisotopic Mass	207.1259
Chiral Centers	One (C2 of morpholine). Typically synthesized as a racemate (±) or enantiopure (S/R).

Calculated Physicochemical Parameters

Data derived from consensus QSAR models for the 2-phenylmorpholine scaffold.

Parameter	Value	Interpretation
cLogP	~2.1 - 2.4	Moderate lipophilicity; likely BBB permeable.
TPSA	~21.3 Å ²	High CNS penetration potential (TPSA < 90 Å ²).
pKa (Basic N)	~8.4 - 8.6	Predominantly protonated (cationic) at physiological pH (7.4).
H-Bond Donors	1 (Amine NH)	Critical for transporter binding site interaction.
H-Bond Acceptors	2 (Ether O, Morpholine O)	Modulates solubility and receptor docking.

Synthetic Methodologies

The synthesis of **2-(3-Ethoxyphenyl)morpholine** typically follows the α -haloketone route or the epoxide ring-opening route, standard for 2-aryl morpholines.

Route A: Reductive Cyclization (The α -Bromoketone Path)

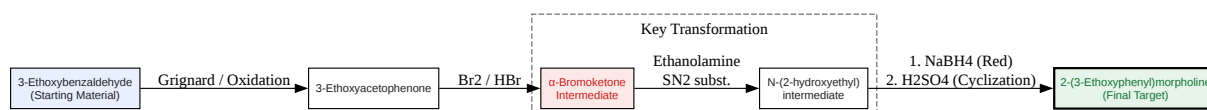
This is the most robust method for generating the morpholine core.

- **Precursor Synthesis:** 3-Ethoxybenzaldehyde is converted to 1-(3-ethoxyphenyl)ethan-1-one (ketone), then brominated to 2-bromo-1-(3-ethoxyphenyl)ethan-1-one.
- **Amination:** The α -bromoketone reacts with 2-aminoethanol (ethanolamine) to form the amino-ketone intermediate.
- **Reduction & Cyclization:** The intermediate is reduced (e.g., using NaBH_4) to the diol, followed by acid-catalyzed cyclization (using H_2SO_4 or TsOH) to close the morpholine ring.

Route B: Epoxide Opening (The Styrene Oxide Path)

- **Epoxidation:** 3-Ethoxystyrene is oxidized to (3-ethoxyphenyl)oxirane.
- **Ring Opening:** The epoxide is opened with 2-aminoethyl hydrogen sulfate (or ethanolamine) under basic conditions to yield the morpholine ring directly or via a cyclization step.

Visualization of Synthesis Logic (Graphviz)



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Caption: Step-wise synthesis via the α -bromoketone pathway, the standard industrial route for 2-phenylmorpholines.

Pharmacological Context & SAR

Mechanism of Action (Inferred)

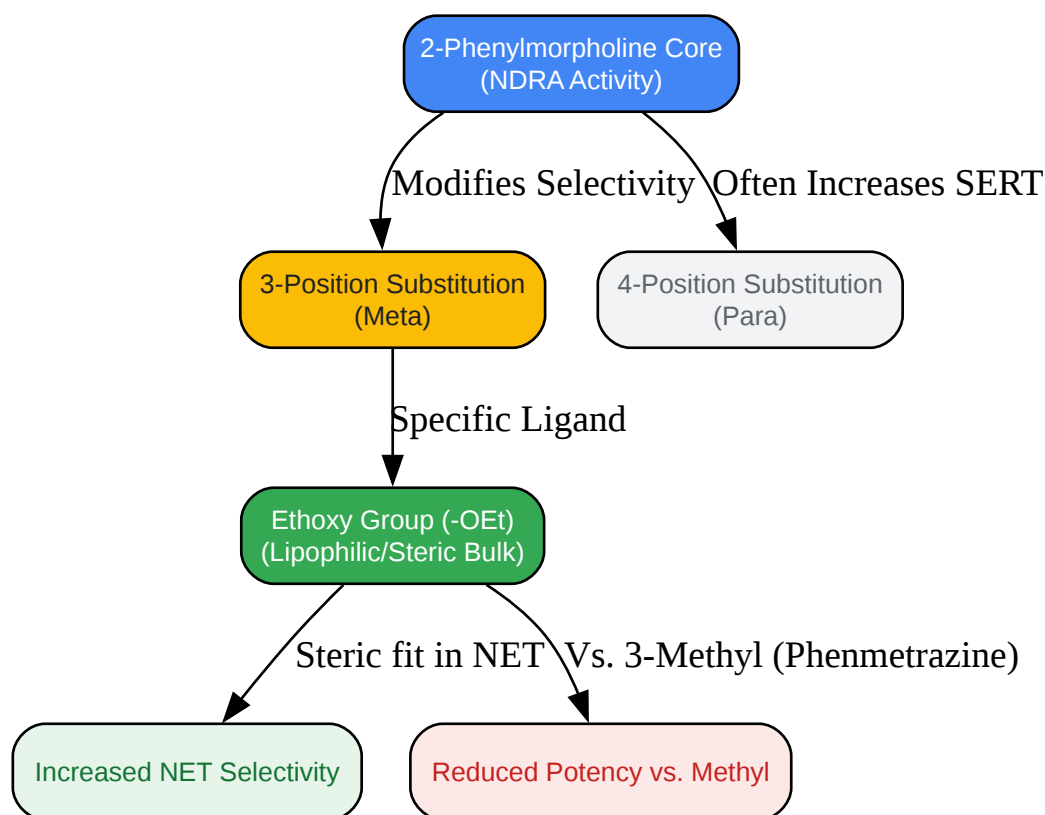
Based on the structure-activity relationship (SAR) of the 2-phenylmorpholine class (e.g., Phenmetrazine, Phendimetrazine):

- Primary Target: Monoamine Transporters (NET, DAT, SERT).
- Mode: Substrate-based Releasing Agent (NDRA) or Reuptake Inhibitor.
- 3-Ethoxy Effect:
 - The 3-position (meta) substitution on the phenyl ring is known to favor Norepinephrine (NE) selectivity over Dopamine (DA) compared to unsubstituted or 4-substituted analogs.
 - The Ethoxy group is bulkier than a methoxy group (as seen in 2-(3-methoxyphenyl)morpholine). This steric bulk may increase selectivity for the NET binding pocket, potentially reducing abuse liability compared to the parent 2-phenylmorpholine.

Metabolic Stability

- O-Dealkylation: The ethoxy group is a primary site for CYP450 metabolism (likely CYP2D6 or CYP3A4), converting the compound to 2-(3-hydroxyphenyl)morpholine.
- N-Oxidation: The secondary amine of the morpholine ring is susceptible to N-oxidation or N-glucuronidation.

SAR Decision Tree



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Caption: Structure-Activity Relationship (SAR) logic for 3-ethoxy substitution on the phenylmorpholine scaffold.

Analytical Characterization Protocols

To validate the identity of **2-(3-Ethoxyphenyl)morpholine**, the following analytical signatures are expected.

Nuclear Magnetic Resonance (^1H NMR)

Solvent: CDCl_3 , 400 MHz

- Aromatic Region (6.8–7.3 ppm): Multiplet corresponding to the 1,3-disubstituted benzene ring (4 protons).
- Ethoxy Group:
 - Quartet (~4.0 ppm): $-\text{OCH}_2\text{CH}_3$ (2H).

- Triplet (~1.4 ppm): -OCH₂CH₃ (3H).
- Morpholine Ring:
 - dd (~4.4 ppm): Benzylic proton at C2 (chiral center).
 - Multiplets (2.8–3.8 ppm): 6 protons corresponding to the morpholine CH₂ groups (C3, C5, C6).

Mass Spectrometry (LC-MS)

- Ionization: ESI+ (Electrospray Ionization, Positive mode).
- Parent Ion [M+H]⁺: m/z 208.13 (Calculated).
- Fragmentation Pattern: Loss of the morpholine ring or cleavage of the ethoxy ether is common in MS/MS.

Handling & Safety Guidelines

Warning: As a bioactive amine, this compound should be treated as a potential CNS stimulant and irritant.

- Personal Protective Equipment (PPE):
 - Nitrile gloves (0.11 mm minimum thickness).
 - Safety goggles (chemical splash resistant).
 - Fume hood mandatory for synthesis or handling of powder.
- Storage:
 - Store as the hydrochloride salt (more stable) at -20°C.
 - Hygroscopic: Keep under inert atmosphere (Argon/Nitrogen) to prevent degradation.
- Emergency:

- Inhalation: Move to fresh air.
- Skin Contact: Wash with soap and water; do not use ethanol (may enhance absorption).

References

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- Negus, S. S., et al. (2009). "Effects of the monoamine releaser phenmetrazine on cocaine self-administration in rhesus monkeys." *Drug and Alcohol Dependence*, 100(1-2), 1-8. (Comparative pharmacology of the 3-methyl analog).
- To cite this document: BenchChem. [2-(3-Ethoxyphenyl)morpholine: Technical Profile & Research Applications]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13610684#2-3-ethoxyphenyl-morpholine-cas-1017480-71-5-properties\]](https://www.benchchem.com/product/b13610684#2-3-ethoxyphenyl-morpholine-cas-1017480-71-5-properties)

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